Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine
Overview
Description
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine is a chemical compound with the molecular formula C11H12F3N . It has a molecular weight of 215.22 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3N/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7,10H,1-2,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.Scientific Research Applications
Synthesis of Novel Compounds : Cyclopropyl phenyl methanones and derivatives, such as cyclopropyl(4-methoxyphenyl)phenylmethanol, have been synthesized for applications in different chemical contexts. These compounds serve as key intermediates in the synthesis of structurally diverse compounds (Bietti et al., 2006), (Corsaro et al., 2006).
Antitubercular and Antimalarial Agents : Various cyclopropyl methanone derivatives have been evaluated for their antitubercular and antimalarial activities. Some compounds showed significant in vitro activities against Mycobacterium tuberculosis and Plasmodium falciparum, with potential as new therapeutic agents (Dwivedi et al., 2005), (Ajay et al., 2010).
Catalytic Applications : Studies have focused on the synthesis of various cyclopropylamine derivatives for use in catalysis. For instance, (4-Phenylquinazolin-2-yl)methanamine was synthesized and used in transfer hydrogenation reactions with quinazoline-based ruthenium complexes (Karabuğa et al., 2015).
Chemical Properties and Reactions : The cyclopropyl group's unique characteristics, such as coplanarity and enhanced π-character of C-C bonds, have been explored for their contributions to the properties of drugs containing it. This has led to its increasing use in drug development, particularly for enhancing potency and reducing off-target effects (Talele, 2016).
Metal-Dependent Cytotoxic Behavior : The cytotoxic behavior of coordination compounds involving cyclopropyl(4-(trifluoromethyl)phenyl)methanamine derivatives has been evaluated, demonstrating how the nature of the metal ion plays a crucial role in their biological activity (Grau et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling . In case of contact with skin or eyes, rinse cautiously with water .
Properties
IUPAC Name |
cyclopropyl-[4-(trifluoromethyl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7,10H,1-2,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGDJHVPZJFVNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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